molecular formula C12H17N3O B1277986 N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 884497-59-0

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B1277986
M. Wt: 219.28 g/mol
InChI Key: CHCLPRBUDSLSOH-UHFFFAOYSA-N
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Description

The compound "N-(pyridin-2-ylmethyl)piperidine-4-carboxamide" is a nitrogenous organic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and catalysis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand "N-(pyridin-2-ylmethyl)piperidine-4-carboxamide" .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of amines with carboxylic acids or their derivatives. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves the reaction of amines with 4-chloropyridine-2-carboxylic acid methyl ester . Similarly, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride is achieved through acylation of 4-aminopyridine followed by deprotection and salt formation . These methods suggest that "N-(pyridin-2-ylmethyl)piperidine-4-carboxamide" could be synthesized through analogous pathways, potentially involving the acylation of a suitable piperidine derivative with a pyridine-2-carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of nitrogenous compounds is often confirmed using spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction can also be used to determine the crystal structure of a compound . Density functional theory (DFT) calculations are commonly employed to predict and compare molecular structures and properties . These techniques would likely be applicable in analyzing the molecular structure of "N-(pyridin-2-ylmethyl)piperidine-4-carboxamide".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "N-(pyridin-2-ylmethyl)piperidine-4-carboxamide" can be predicted using computational methods such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions . These properties are crucial for understanding the compound's potential as a pharmaceutical agent. Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal physicochemical properties .

Scientific Research Applications

Inhibitor Development and Medicinal Chemistry

  • PCSK9 mRNA Translation Inhibition : A study by Londregan et al. (2018) discovered that a series of compounds including N-(pyridin-2-ylmethyl)piperidine-4-carboxamide derivatives act as small molecule inhibitors of PCSK9 mRNA translation, showing improved potency and safety profiles compared to earlier structures (Londregan et al., 2018).

  • Anticancer Potential : Research by Kambappa et al. (2017) synthesized novel derivatives of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide and demonstrated their efficacy in inhibiting angiogenesis in vivo and DNA cleavage, suggesting potential as anticancer agents (Kambappa et al., 2017).

  • Rho Kinase Inhibition for CNS Disorders : A scalable synthesis process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established by Wei et al. (2016), highlighting its application as a Rho kinase inhibitor potentially useful for treating central nervous system disorders (Wei et al., 2016).

  • Glycine Transporter 1 Inhibition : Yamamoto et al. (2016) identified compounds including N-(pyridin-2-ylmethyl)piperidine-4-carboxamide as potent inhibitors of glycine transporter 1, with applications in modifying neurotransmitter levels for potential treatment of CNS disorders (Yamamoto et al., 2016).

  • Novel Mechanistic Class of Inhibitors : Ahn et al. (2007) described piperidine/piperazine ureas, a class including N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, as a novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity, indicating therapeutic potential for pain and CNS disorders (Ahn et al., 2007).

  • Antimycobacterial Activity : Samala et al. (2014) developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, structurally related to N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promise as antimycobacterial agents (Samala et al., 2014).

  • Serotonin Receptor Agonists : Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, including N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, as selective and orally active agonists at serotonin (5-HT1A) receptors, suggesting potential in treating depression (Vacher et al., 1999).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-3,6,10,13H,4-5,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLPRBUDSLSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403538
Record name N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

CAS RN

884497-59-0
Record name N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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